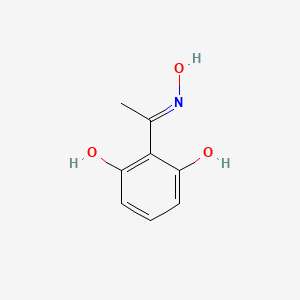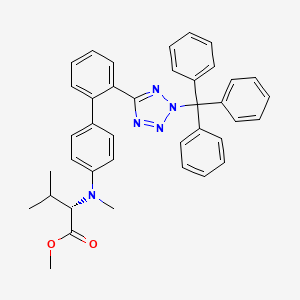
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate
Overview
Description
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate is a useful research compound. Its molecular formula is C39H37N5O2 and its molecular weight is 607.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Drug Development
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate is involved in the synthesis of compounds related to the Sartan family of drugs, noted for their potential in novel drug development. For example, Wang et al. (2008) described the synthesis of a similar compound, 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, which is a crucial component in this drug family. Their synthesis involved several steps, including protection by the trityl group and bromination, demonstrating the compound's role in complex drug synthesis processes (Wang, Sun, & Ru, 2008).
Role in Angiotensin-II Receptor Antagonism
Another significant application is in the development of angiotensin-II receptor antagonists. Masood et al. (2023) synthesized a series of compounds based on 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, demonstrating significant antihypertensive potentials along with urease inhibition properties. These findings indicate the compound's relevance in cardiovascular and renal health research (Masood et al., 2023).
Utility in Pharmacological Evaluation
The compound's derivatives are also explored in pharmacological evaluations. For instance, Kamble et al. (2017) worked on compounds like 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles, evaluating them for various pharmacological properties such as angiotensin converting enzyme inhibition, anti-inflammatory, and anti-fungal activities. This showcases the compound's versatility in drug development and testing (Kamble et al., 2017).
Chemical Engineering and Processing
Additionally, Maralla et al. (2017) focused on the process intensification of the tetrazole reaction through tritylation, using microreactors. They demonstrated how 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole can be efficiently produced using different microreactors, highlighting the compound's relevance in chemical engineering and efficient pharmaceutical production (Maralla et al., 2017).
Imaging Applications
Furthermore, Mathews et al. (2004) described a novel radioligand for imaging the AT1 angiotensin receptor with PET, which involved a compound structurally related to (S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate. This indicates potential applications in diagnostic imaging and medical research (Mathews et al., 2004).
properties
IUPAC Name |
methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2-trityltetrazol-5-yl)phenyl]anilino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N5O2/c1-28(2)36(38(45)46-4)43(3)33-26-24-29(25-27-33)34-22-14-15-23-35(34)37-40-42-44(41-37)39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32/h5-28,36H,1-4H3/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWLVMMMPUWMOL-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-methyl-2-((2'-(2-trityl-2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



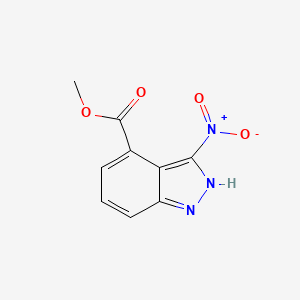
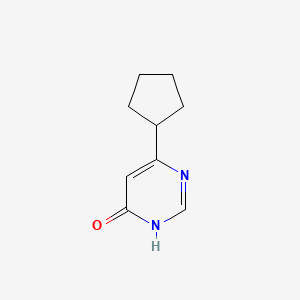
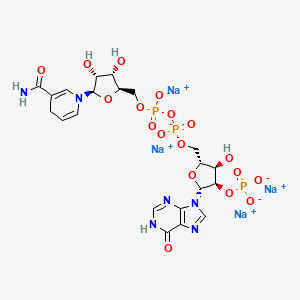
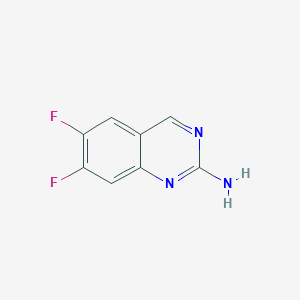
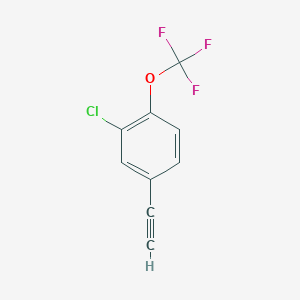
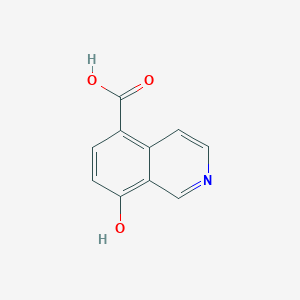
![N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436855.png)
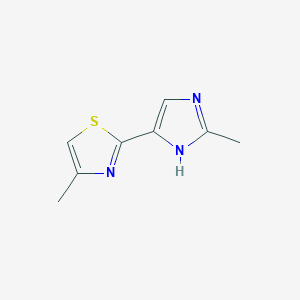
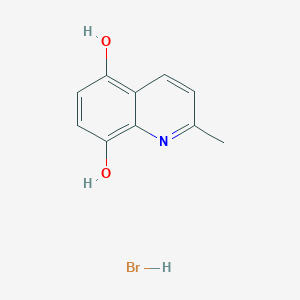
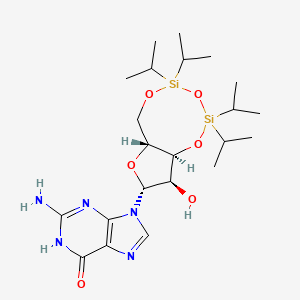
![N-cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1436863.png)
![4-Trityl-6-[2-(isobutyrylamino)-6-oxo-1,6-dihydro-9H-purine-9-yl]morpholine-2-methanol](/img/structure/B1436864.png)
![2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1436866.png)
